molecular formula C10H19NO3 B6352583 methyl 2-methyl-3-{[(oxolan-2-yl)methyl]amino}propanoate CAS No. 1154153-57-7

methyl 2-methyl-3-{[(oxolan-2-yl)methyl]amino}propanoate

Cat. No.: B6352583
CAS No.: 1154153-57-7
M. Wt: 201.26 g/mol
InChI Key: NMGQDKAAJFBLNZ-UHFFFAOYSA-N
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Description

Methyl 2-methyl-3-{[(oxolan-2-yl)methyl]amino}propanoate is an organic compound with the molecular formula C10H19NO3. It is a derivative of propanoic acid and contains a tetrahydrofuran ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-3-{[(oxolan-2-yl)methyl]amino}propanoate typically involves the reaction of 2-methyl-3-aminopropanoic acid with oxolan-2-ylmethanol in the presence of a suitable esterification agent. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and automated systems helps in scaling up the production while maintaining the quality of the product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-3-{[(oxolan-2-yl)methyl]amino}propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-methyl-3-{[(oxolan-2-yl)methyl]amino}propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-methyl-3-{[(oxolan-2-yl)methyl]amino}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydrofuran ring and ester group play crucial roles in its binding affinity and reactivity. The compound can modulate biochemical pathways by acting as a substrate or inhibitor in enzymatic reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-methyl-3-{[(oxolan-2-yl)methyl]amino}propanoate is unique due to its specific structural features, such as the presence of a methyl group on the propanoate backbone and the oxolan-2-ylmethylamino substituent. These features confer distinct chemical properties and reactivity patterns, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

methyl 2-methyl-3-(oxolan-2-ylmethylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-8(10(12)13-2)6-11-7-9-4-3-5-14-9/h8-9,11H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGQDKAAJFBLNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC1CCCO1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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